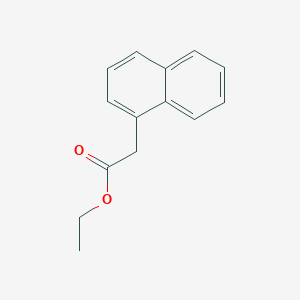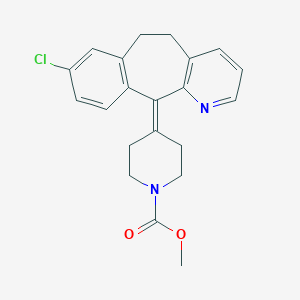
Edonentan monohydrate
Vue d'ensemble
Description
Edonentan monohydrate is a highly selective biphenylsulfonamide endothelin A receptor antagonist. It was initially developed by Bristol Myers Squibb Co. for the treatment of heart failure and other cardiovascular diseases. its development was discontinued after clinical trials . The compound is known for its potent and selective antagonistic properties against the endothelin A receptor, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Edonentan monohydrate involves multiple steps, including the formation of biphenylsulfonamide and its subsequent functionalization. The key steps include:
Formation of Biphenylsulfonamide: This involves the reaction of biphenyl with sulfonamide under specific conditions to form the biphenylsulfonamide core.
Functionalization: The biphenylsulfonamide core is then functionalized with various substituents, including dimethylisoxazole and oxazole groups, to enhance its selectivity and potency.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to produce the biphenylsulfonamide core.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Hydration: The final step involves the addition of water to form the monohydrate form of Edonentan.
Analyse Des Réactions Chimiques
Types of Reactions: Edonentan monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the biphenylsulfonamide core.
Substitution: Substitution reactions are used to introduce different substituents on the biphenylsulfonamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Edonentan with modified functional groups, enhancing its selectivity and potency .
Applications De Recherche Scientifique
Edonentan monohydrate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of endothelin receptor antagonists.
Biology: The compound is used to investigate the role of endothelin A receptors in various biological processes, including vasoconstriction and cell proliferation.
Medicine: this compound is used in preclinical studies to evaluate its potential therapeutic effects in cardiovascular diseases and kidney diseases.
Mécanisme D'action
Edonentan monohydrate exerts its effects by selectively binding to and antagonizing the endothelin A receptor. This receptor is involved in the regulation of vascular tone and cell proliferation. By blocking the endothelin A receptor, this compound prevents the vasoconstrictive and proliferative effects of endothelin-1, leading to vasodilation and inhibition of cell proliferation. The molecular targets and pathways involved include the endothelin A receptor and downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .
Comparaison Avec Des Composés Similaires
Bosentan: A dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Ambrisentan: A selective endothelin A receptor antagonist used for similar indications.
Sitaxentan: Another selective endothelin A receptor antagonist with a different chemical structure.
Comparison: Edonentan monohydrate is unique due to its high selectivity and potency for the endothelin A receptor compared to other endothelin receptor antagonists. While Bosentan targets both endothelin A and B receptors, this compound specifically targets the endothelin A receptor, reducing potential side effects associated with endothelin B receptor antagonism. Additionally, this compound has shown higher oral bioavailability and better pharmacokinetic properties compared to similar compounds .
Propriétés
IUPAC Name |
N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S.H2O/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5;/h7-15H,16-17H2,1-6H3,(H,30,31);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJTPHFVRXEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181061 | |
| Record name | Edonentan monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264609-13-4 | |
| Record name | Edonentan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264609134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonentan monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDONENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CCC8CH216 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)



![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)








